Cesternoside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesternoside A can be synthesized through a series of chemical reactions involving the glucosylation of specific phenolic compounds. The synthetic route typically involves the use of glucopyranosyl donors and acceptors under controlled conditions to ensure the formation of the desired glucoside bond .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally produced in research laboratories for scientific studies. The production process involves the extraction of the compound from the leaves of Cestrum nocturnum, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cesternoside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Cesternoside A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glucoside synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Cesternoside A involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Cesternoside A is unique compared to other similar compounds due to its specific glucoside structure and the presence of distinct functional groups. Similar compounds include:
Cesternoside B: An acetyl derivative of this compound with similar but distinct properties.
Cestrusides A and B: Other glucosides isolated from Cestrum species with different biological activities.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-butan-2-yl-4,6-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c1-3-7(2)9-4-8(18)5-10(19)15(9)24-16-14(22)13(21)12(20)11(6-17)23-16/h4-5,7,11-14,16-22H,3,6H2,1-2H3/t7?,11-,12-,13+,14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDZAIPHGHHAJD-MDPRTGSHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=C(C(=CC(=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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